Bienvenue dans la boutique en ligne BenchChem!

Benzyl 4-fluoropiperidine-1-carboxylate

Protecting group orthogonality Multistep synthesis Catalytic hydrogenolysis

Benzyl 4-fluoropiperidine-1-carboxylate (CAS 690257-75-1) is a fluorinated piperidine derivative in which the ring nitrogen is protected by a benzyl carbamate (Cbz) group. With a molecular formula C13H16FNO2, molecular weight 237.27 g/mol , and a predicted XLogP of 2.5 , this building block combines the electron-withdrawing effect of the equatorial 4-fluoro substituent with the orthogonal lability of the Cbz protecting group.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
CAS No. 690257-75-1
Cat. No. B3330355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-fluoropiperidine-1-carboxylate
CAS690257-75-1
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16FNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyZYMOCSXYVNFNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-fluoropiperidine-1-carboxylate (CAS 690257-75-1): Cbz-Protected 4-Fluoropiperidine Building Block for Multistep Synthesis


Benzyl 4-fluoropiperidine-1-carboxylate (CAS 690257-75-1) is a fluorinated piperidine derivative in which the ring nitrogen is protected by a benzyl carbamate (Cbz) group. With a molecular formula C13H16FNO2, molecular weight 237.27 g/mol , and a predicted XLogP of 2.5 , this building block combines the electron-withdrawing effect of the equatorial 4-fluoro substituent with the orthogonal lability of the Cbz protecting group. The Cbz group is stable to acidic and basic conditions that cleave Boc and Fmoc groups but is quantitatively removable by catalytic hydrogenolysis (Pd/C, H₂), enabling selective late-stage deprotection in complex synthetic sequences [1].

Why N-Protected 4-Fluoropiperidine Analogs Are Not Interchangeable: Orthogonal Protecting Group Chemistry Defines Synthetic Utility for Benzyl 4-fluoropiperidine-1-carboxylate


Benzyl 4-fluoropiperidine-1-carboxylate belongs to a family of N-protected 4-fluoropiperidine building blocks that appear structurally similar but exhibit critically different protecting group lability. The Cbz group is cleaved by catalytic hydrogenolysis (Pd/C, H₂), while the Boc group requires strong acid (TFA) and the N-benzyl group also requires hydrogenolysis but lacks the carbamate carbonyl that modulates the piperidine nitrogen basicity [1]. Substituting the Cbz derivative with the Boc analog (CAS 178181-55-0) or the N-benzyl analog (CAS 764664-42-8) without adjusting the synthetic route leads to incompatible deprotection conditions, altered nitrogen nucleophilicity, and different physicochemical properties including lipophilicity (Cbz XLogP 2.5 vs. Boc XLogP 2.0 vs. N-benzyl LogP 2.7) . These differences cannot be compensated for by simple stoichiometric adjustment.

Quantitative Differentiation of Benzyl 4-fluoropiperidine-1-carboxylate from Closest Analogs: Orthogonal Deprotection Orthogonality, Lipophilicity, and Fluorine Electronic Effects


Orthogonal Carbamate Deprotection: Cbz Hydrogenolysis vs. Boc Acidolysis Enables Chemoselective Piperidine Unveiling

Benzyl 4-fluoropiperidine-1-carboxylate (Cbz) and tert-butyl 4-fluoropiperidine-1-carboxylate (Boc, CAS 178181-55-0) require mutually exclusive deprotection conditions: Cbz cleavage proceeds via catalytic hydrogenolysis (H₂, Pd/C) whereas Boc cleavage requires strong acid (neat TFA). This orthogonality is a documented principle of carbamate protecting group chemistry [1].

Protecting group orthogonality Multistep synthesis Catalytic hydrogenolysis

Lipophilicity Difference: Cbz-XLogP 2.5 vs. Boc-XLogP 2.0 Impacts Chromatographic Behavior and Partitioning

The predicted XLogP of benzyl 4-fluoropiperidine-1-carboxylate is 2.5 , compared to 2.0 for the N-Boc analog tert-butyl 4-fluoropiperidine-1-carboxylate and 2.7 for 1-benzyl-4-fluoropiperidine . This 0.5 log unit higher lipophilicity versus the Boc derivative translates to approximately a 3-fold increase in octanol-water partition coefficient.

Lipophilicity Chromatographic retention Drug-likeness

Fluorine-Induced pKa Reduction: 4-Fluoropiperidine Core (pKa 9.4) vs. Piperidine (pKa ~11) Modulates Basicity

The 4-fluoro substituent on the piperidine ring reduces the pKa of the conjugate acid by approximately 1.6 log units relative to unsubstituted piperidine. The experimentally determined pKa of 4-fluoropiperidine is 9.4 , compared to approximately 11 for piperidine . This electron-withdrawing effect is retained after Cbz protection, as the carbamate nitrogen is non-basic; however, upon Cbz deprotection, the liberated 4-fluoropiperidine exhibits significantly attenuated basicity relative to piperidine.

Basicity modulation Fluorine electronic effects pKa

Commercially Available Purity Benchmark: NLT 98% with 2-Year Stability at 20 °C Supports QC-Controlled Procurement

Commercial suppliers specify benzyl 4-fluoropiperidine-1-carboxylate at NLT 98% purity with a documented 2-year shelf life under storage at 20 °C . By comparison, the structurally similar N-Boc analog (tert-butyl 4-fluoropiperidine-1-carboxylate) is typically offered at 95% purity . This 3-percentage-point purity differential reduces the acceptable impurity burden by 60% (from 5% to 2% maximum total impurities).

Purity specification Storage stability Quality control

Topological Polar Surface Area Parity (TPSA 29.5 Ų) with Divergent LogP Enables Fine-Tuned Physicochemical Profiles

Benzyl 4-fluoropiperidine-1-carboxylate and its N-Boc analog share identical topological polar surface area (TPSA = 29.5 Ų) , yet differ in XLogP by 0.5 units (2.5 vs. 2.0). This combination provides medicinal chemists with two building blocks that have equivalent hydrogen-bonding capacity but distinct lipophilicity, allowing fine-tuning of logD without altering TPSA.

TPSA Physicochemical property profiling Drug design

Optimal Application Scenarios for Benzyl 4-fluoropiperidine-1-carboxylate in Research and Industrial Synthesis


Orthogonal Deprotection Sequences in Polyamine Drug Intermediate Assembly

In the synthesis of drug candidates containing multiple protected amine functionalities, benzyl 4-fluoropiperidine-1-carboxylate enables selective unveiling of the piperidine nitrogen via hydrogenolysis while leaving Boc-protected amines elsewhere in the molecule intact. This orthogonal strategy, grounded in the mutual incompatibility of Cbz hydrogenolysis and Boc acidolysis conditions , avoids the use of strong acid that could epimerize chiral centers or cleave acid-labile functional groups. The 98% purity specification further supports direct use in palladium-catalyzed hydrogenolysis without catalyst-poisoning contaminants.

Late-Stage Fluoropiperidine Introduction with Controlled Lipophilicity

When a medicinal chemistry program requires introduction of a 4-fluoropiperidine moiety with predictable lipophilicity contribution, the Cbz-protected building block provides an XLogP of 2.5 that is intermediate between the more polar Boc analog (XLogP 2.0) and the more lipophilic N-benzyl analog (LogP 2.7) . This allows SAR exploration of logD-dependent properties such as metabolic stability and plasma protein binding without altering the fluoropiperidine pharmacophore. The electron-withdrawing fluorine also reduces the piperidine pKa to 9.4 (vs. ~11 for unsubstituted piperidine) , mitigating lysosomal trapping risks after deprotection.

Scalable Kilo-Lab Production of Fluorinated CNS Penetrant Intermediates

For process chemistry groups scaling fluorinated piperidine intermediates, benzyl 4-fluoropiperidine-1-carboxylate offers advantages in both procurement and processing: the Cbz group provides crystalline intermediates with improved handling relative to the liquid N-benzyl analog , and the documented 2-year ambient storage stability reduces the risk of degradation during inventory hold. The orthogonal deprotection (catalytic hydrogenation) avoids corrosive TFA waste streams associated with Boc removal, potentially simplifying large-scale workup and reducing E-factor.

Reference Standard for Analytical Method Development and HPLC System Suitability

With its NLT 98% purity , distinct XLogP of 2.5, and TPSA of 29.5 Ų , benzyl 4-fluoropiperidine-1-carboxylate serves as a reproducible reference compound for calibrating reverse-phase HPLC columns and validating LC-MS methods used to monitor fluorinated piperidine intermediates. Its predicted physicochemical properties position it as a mid-range retention time marker, bracketed by the earlier-eluting Boc analog (XLogP 2.0) and the later-eluting N-benzyl analog (LogP 2.7), enabling robust system suitability testing across diverse gradient methods.

Quote Request

Request a Quote for Benzyl 4-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.